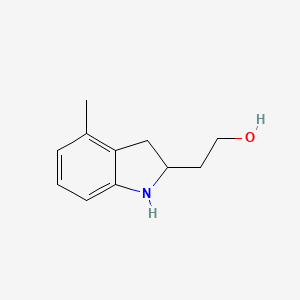

2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol

Description

2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol (CAS: 1892969-85-5) is a heterocyclic compound with a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol. The molecule features a 2,3-dihydroindole core substituted with a methyl group at the 4-position and an ethanol moiety at the 2-position of the indoline ring. The compound is commercially available across multiple global suppliers, with storage conditions typically recommending ambient or refrigerated environments to maintain stability .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-(4-methyl-2,3-dihydro-1H-indol-2-yl)ethanol |

InChI |

InChI=1S/C11H15NO/c1-8-3-2-4-11-10(8)7-9(12-11)5-6-13/h2-4,9,12-13H,5-7H2,1H3 |

InChI Key |

QGNWNQYLUMFCEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(NC2=CC=C1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a ketone. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, yielding 2-(4-methyl-2,3-dihydro-1H-indol-2-yl)acetone under mild conditions.

| Reaction | Conditions | Product | Key Notes |

|---|---|---|---|

| Alcohol → Ketone oxidation | PCC, CH | ||

| Cl | |||

| , rt, 2h | 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)acetone | High selectivity; no over-oxidation |

Alkylation and Acylation

The indoline nitrogen participates in nucleophilic substitution reactions. For example:

-

Alkylation : Reaction with methyl iodide in the presence of NaH produces N-alkylated derivatives.

-

Acylation : Treatment with acetyl chloride forms N-acetylated analogs.

| Reaction Type | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide | 1-Methyl-2-(4-methyl-2,3-dihydro-1H-indol-2-yl)ethanol | 78% | NaH, THF, 0°C → rt, 12h |

| N-Acylation | Acetyl chloride | 1-Acetyl-2-(4-methyl-2,3-dihydro-1H-indol-2-yl)ethanol | 65% | Pyridine, CH |

| Cl | ||||

| , rt |

Esterification

The hydroxyl group reacts with acylating agents to form esters. For instance, treatment with acetic anhydride yields the corresponding acetate:

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic conditions to form tricyclic indole derivatives. For example, heating with p-TsOH in toluene generates a fused indoline-oxazole system :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acid-catalyzed cyclization | p-TsOH, toluene, 110°C | 4-Methyl-6,7-dihydro-5H-indolo[2,1-b] oxazine | 58% |

Nucleophilic Substitution

The ethanol side chain can participate in nucleophilic displacement reactions. For example, reaction with thionyl chloride converts the alcohol to a chloride, enabling further functionalization:

Condensation Reactions

The indoline moiety reacts with aldehydes in acid-catalyzed condensations. For instance, treatment with 4-chlorobenzaldehyde forms a hydrazone derivative :

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | N'-[4-Chlorobenzylidene]-2-(4-methylindolin-2-yl)ethanol | AcOH, EtOH, reflux, 6h | 63% |

Reduction and Hydrogenation

While the indoline ring is already partially saturated, the ethyl alcohol chain can undergo further reduction. Catalytic hydrogenation (H

, Pd/C) reduces the alcohol to a hydrocarbon, though this is less commonly reported.

Key Reaction Mechanisms

-

Oxidation : The alcohol group is oxidized via a two-electron mechanism involving PCC, forming a ketone through a chromate ester intermediate.

-

N-Alkylation : Deprotonation of the indoline nitrogen by NaH facilitates nucleophilic attack on methyl iodide.

-

Cyclization : Acid catalysis promotes protonation of the hydroxyl group, leading to water elimination and ring closure .

Scientific Research Applications

2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to diverse biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(6-Methyl-1H-indol-3-yl)acetic acid

- Molecular Formula: C₁₁H₁₁NO₂; MW: 189.21 g/mol.

- This compound replaces the ethanol group with an acetic acid moiety and substitutes the methyl group at the 6-position instead of the 4-position. The carboxylic acid group enhances hydrophilicity and may influence binding interactions in biological systems. Notably, its GHS classification remains unlisted, suggesting a less hazardous profile compared to other indole derivatives .

2-(1H-Indol-3-yl)ethan-1-ol

- Molecular Formula: C₁₀H₁₁NO; MW: 161.20 g/mol.

- Lacking both the 4-methyl and 2,3-dihydro groups, this simpler analogue serves as an endogenous metabolite. Its lower molecular weight and reduced steric hindrance may facilitate membrane permeability, making it relevant in metabolic studies .

2-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-ol

- Molecular Formula: C₁₀H₁₃NO; MW: 163.22 g/mol.

- The 5-position substitution may affect target selectivity in pharmacological contexts .

Functional Group Variations

(1-Benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol

- Molecular Formula: C₁₇H₁₉NO; MW: 253.34 g/mol.

- The benzyl group introduces significant hydrophobicity, while the methanol group replaces ethanol. This bulkier structure could impede solubility but enhance affinity for lipophilic targets .

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₁₂H₁₇ClN₂O; MW : 240.73 g/mol.

- Substitution with an ethoxy group at the 4-position and an amine hydrochloride moiety creates a charged species, improving aqueous solubility. Such modifications are common in prodrug design .

Biological Activity

Introduction

2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol, identified by its CAS number 1892969-85-5, is a compound that belongs to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| CAS Number | 1892969-85-5 |

Biological Activities

Indole derivatives, including 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol, have been reported to exhibit various biological activities:

- Anticancer Activity : Indole compounds are often studied for their anticancer properties. Research has shown that indole derivatives can inhibit the proliferation of various cancer cell lines. For instance, similar compounds have demonstrated significant cytotoxic effects against lung (A549) and colon (HT29) cancer cells, with IC₅₀ values indicating moderate to strong activity .

- Antimicrobial Properties : The indole structure is associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that indole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .

- Anti-inflammatory Effects : Indole compounds are also known for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that indole derivatives can exert neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

The mechanisms through which 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Many indole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : These compounds might influence various signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxicity of several indole derivatives against A549 lung cancer cells, compounds similar to 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol exhibited IC₅₀ values ranging from 200 µg/mL to 300 µg/mL. This indicates moderate effectiveness compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Effectiveness

Another research effort focused on the antimicrobial activity of indole derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The study found that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL, highlighting their potential as effective antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol with high regioselectivity?

Methodological Answer:

The synthesis of indole-derived alcohols often employs transition metal-catalyzed reactions. For example, iron phthalocyanine (FePC) has been used to achieve Markovnikov-selective hydration of alkynes, producing secondary alcohols with high regioselectivity . A similar approach could be adapted by substituting the alkyne precursor with a 4-methylindole derivative. Key steps include:

- Catalyst selection : Iron (II) complexes (e.g., FePC) under aerobic conditions to stabilize reactive intermediates.

- Solvent optimization : Ethanol or PEG-400/DMF mixtures enhance solubility and reaction efficiency .

- Purification : Flash chromatography or recrystallization in hot acetic acid improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.